N-(2-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Description
N-(2-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide is a synthetic organic compound that features a fluorophenyl group, an imidazole ring, and a sulfanylacetamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3OS/c1-16-7-6-14-12(16)18-8-11(17)15-10-5-3-2-4-9(10)13/h2-7H,8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZVYBZBRLROJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Sulfanylacetamide Moiety: This can be achieved by reacting a suitable thiol with an acetamide derivative under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the imidazole ring or the fluorophenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens or nucleophiles like amines and thiols are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as antimicrobial or anticancer agents.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like N-(2-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide may interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity, while the imidazole ring might participate in hydrogen bonding or coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
- N-(2-bromophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
- N-(2-methylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Uniqueness
N-(2-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, potentially leading to improved pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
